

Measuring OSR1 Expression in Cells: Application Notes and Protocols

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Introduction to OSR1

Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor that plays a critical role in embryonic development, particularly in the formation of the heart and urogenital system.^[1] OSR1 is a key component of the WNK-SPAK/OSR1 signaling pathway, which regulates ion transport and is implicated in processes such as osmotic stress response and blood pressure regulation.^{[2][3]} Emerging evidence also points to the involvement of OSR1 in cancer, where its expression is often dysregulated.^{[1][4]} In lung and gastric cancers, OSR1 expression is reduced compared to normal tissues, suggesting a potential tumor suppressor role.^[1] Given its diverse and critical functions, the accurate measurement of OSR1 expression in cells and tissues is essential for advancing research in developmental biology, physiology, and oncology.

This document provides detailed protocols for the quantification of OSR1 expression at both the mRNA and protein levels using various standard laboratory techniques.

Quantitative Data on OSR1 Expression

The following tables summarize quantitative data on OSR1 expression in different cancer types, providing a reference for expected expression levels.

Table 1: Relative OSR1 mRNA Expression in Renal Cell Carcinoma (RCC) Cell Lines

Cell Line	OSR1 Expression Status
A498	Expressed
Caki-1	Expressed
ACHN	Expressed
HEK293T	Expressed
769-P	Downregulated
786-O	Downregulated

Data from a study on OSR1 as a tumor suppressor in RCC. Expression was determined by semi-quantitative RT-PCR.[5]

Table 2: OSR1 Protein Expression in Lung Cancer

Tissue Type	Mean Relative OSR1 Expression (\pm SD)	n
Normal Lung Tissue	1.95 \pm 0.24	30
Lung Cancer Tissue	1.07 \pm 0.16	30

Data from Western blot analysis comparing OSR1 protein levels in lung cancer tissues and corresponding normal tissues. (P < .01)[4]

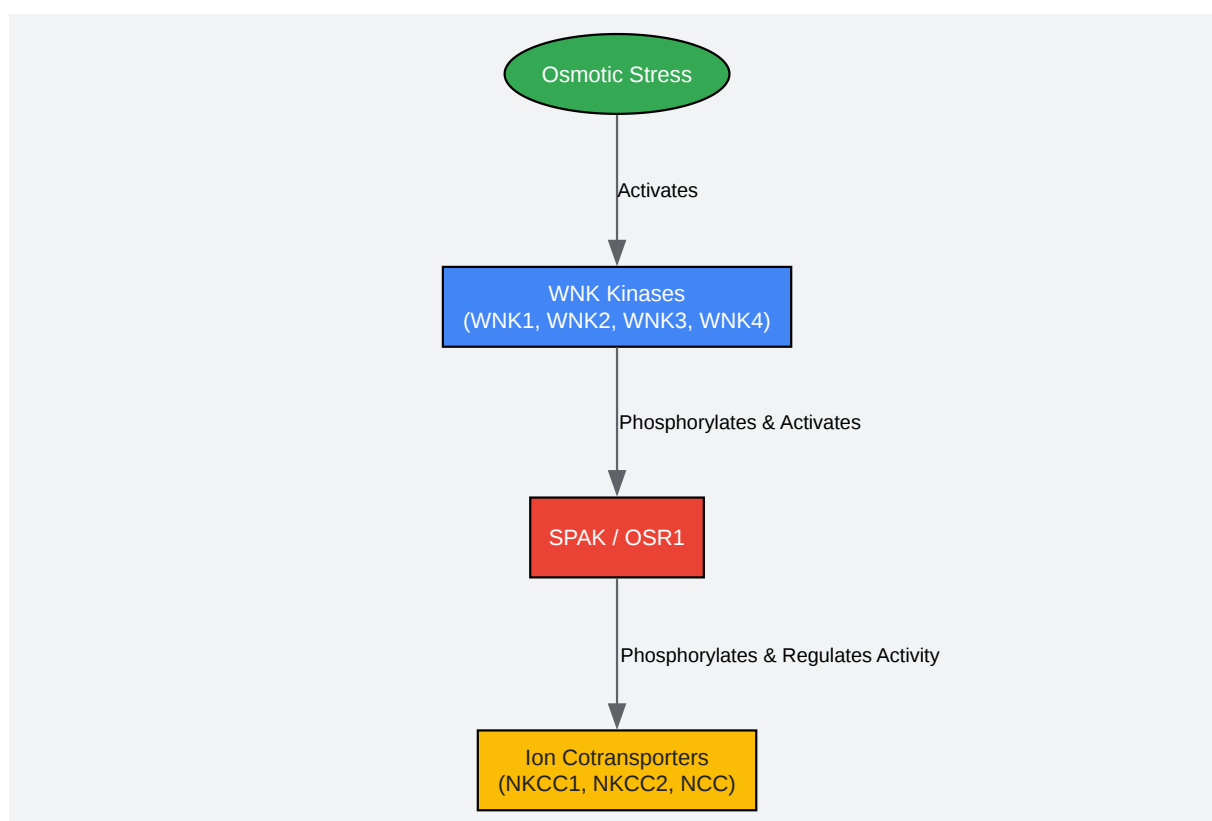
Table 3: OSR1 Protein Expression in Breast Cancer

Tissue Type	Mean Relative OSR1 Expression (\pm SD)	n
Normal Breast Tissue	2.12 \pm 0.18	20
Breast Cancer Tissue	0.97 \pm 0.15	20

Data from Western blot analysis comparing OSR1 protein levels in breast cancer tissues and adjacent normal tissues. ($P < .01$)[6]

Signaling Pathway

The WNK-SPAK/OSR1 signaling pathway is a crucial regulator of ion homeostasis. The diagram below illustrates the key interactions within this cascade.



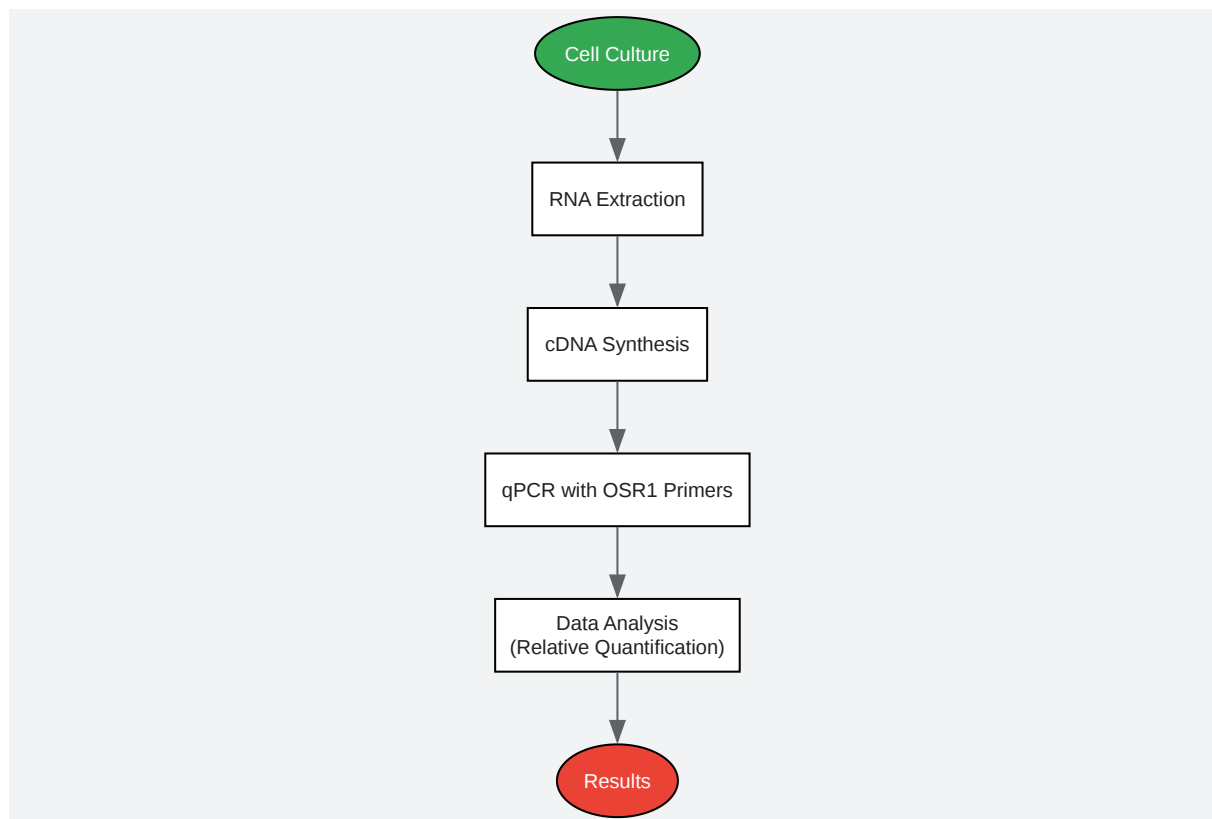
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Caption: The WNK-SPAK/OSR1 signaling cascade.

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for OSR1 mRNA Expression

This protocol describes the measurement of OSR1 mRNA levels in cultured cells.



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Caption: Workflow for OSR1 mRNA quantification by qPCR.

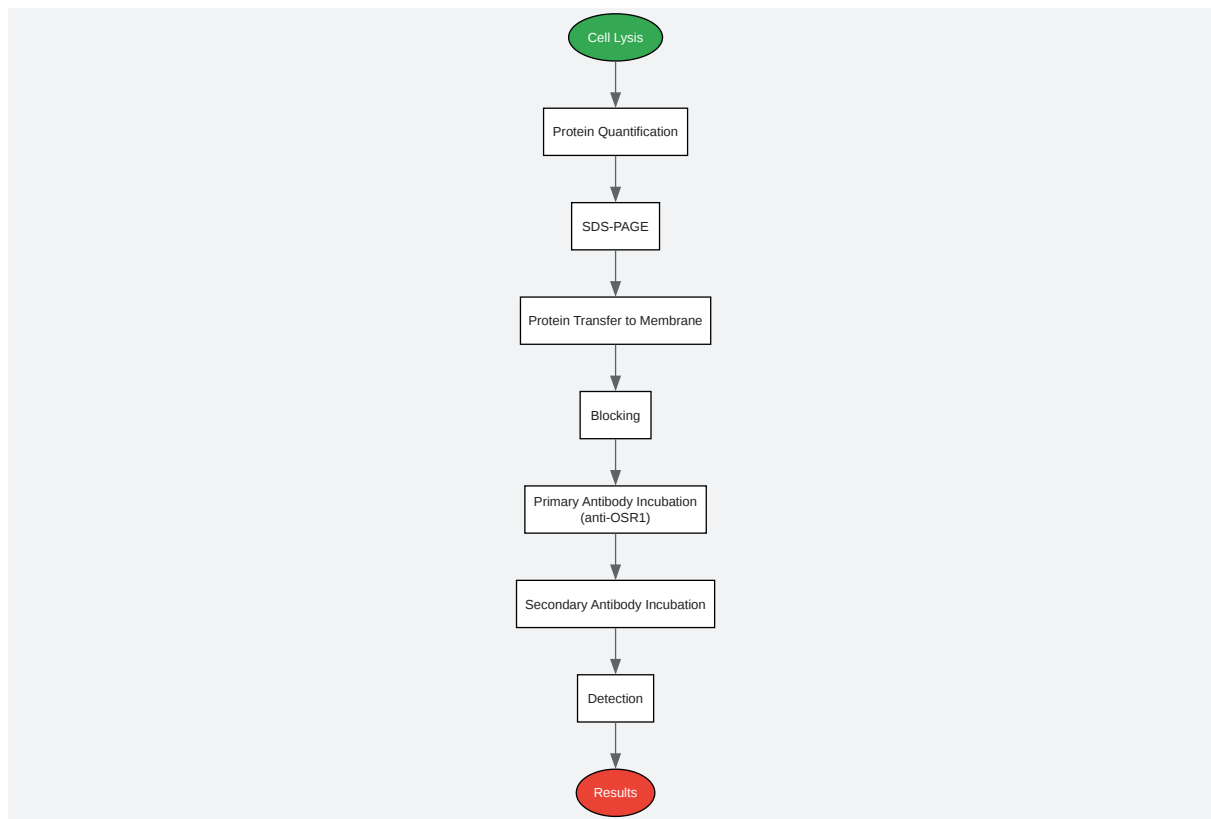
- Cultured cells
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
- OSR1-specific primers (Human):
 - Forward: 5'-AGATGAGGCGGAGGAAGAG-3'

- Reverse: 5'-GCTGGGTGATGATGAGGTAGG-3'
- Reference gene primers (e.g., GAPDH, ACTB)
- Nuclease-free water
- qPCR instrument
- RNA Extraction:
 - Harvest cultured cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
 - Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
- cDNA Synthesis:
 - Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
- qPCR Reaction Setup:
 - Prepare the qPCR reaction mix in a sterile, nuclease-free tube on ice. For a single 20 µL reaction:
 - 10 µL 2x qPCR master mix
 - 1 µL Forward Primer (10 µM)
 - 1 µL Reverse Primer (10 µM)
 - 2 µL cDNA template (diluted 1:10)
 - 6 µL Nuclease-free water
 - Include no-template controls (NTCs) for each primer set.
 - Aliquot the reaction mix into qPCR plate wells.

- qPCR Cycling Conditions:
 - Perform qPCR using a real-time PCR detection system with the following cycling conditions (may require optimization):
 - Initial Denaturation: 95°C for 3 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 10 seconds
 - Annealing/Extension: 60°C for 30 seconds
 - Melt Curve Analysis
- Data Analysis:
 - Determine the cycle threshold (Ct) values for OSR1 and the reference gene.
 - Calculate the relative expression of OSR1 using the $\Delta\Delta C_t$ method.

Western Blotting for OSR1 Protein Expression

This protocol details the detection and quantification of OSR1 protein in cell lysates.



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Caption: Western blotting workflow for OSR1 protein detection.

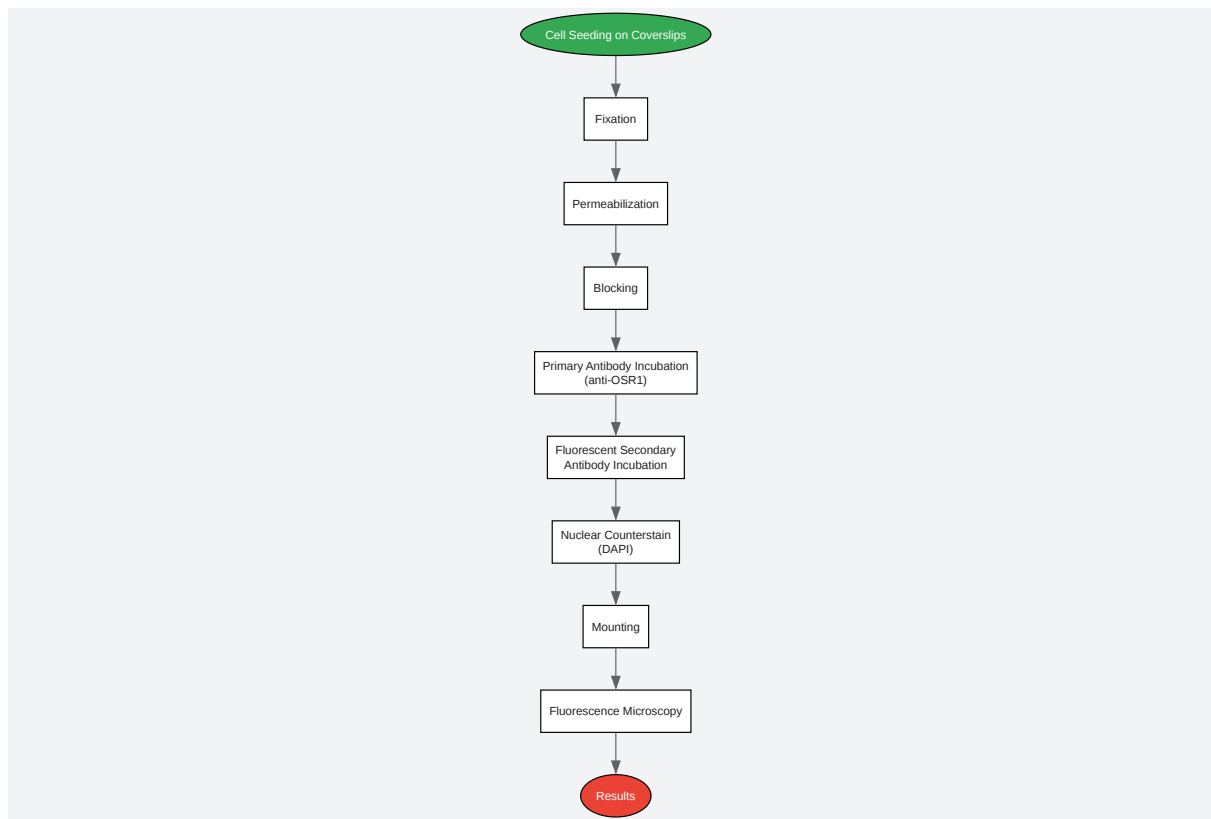
- Cell lysates
- RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors
- BCA protein assay kit
- 4x Laemmli sample buffer
- SDS-PAGE gels
- Running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS)

- Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
- PVDF or nitrocellulose membrane
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibody: anti-OSR1 antibody (rabbit polyclonal or mouse monoclonal)
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- TBST (Tris-buffered saline with 0.1% Tween 20)
- Enhanced chemiluminescence (ECL) substrate
- Imaging system
- Sample Preparation:
 - Lyse cells in RIPA buffer with protease inhibitors.
 - Quantify protein concentration using a BCA assay.
 - Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- SDS-PAGE:
 - Load samples onto an SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer.
- Blocking:
 - Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

- Antibody Incubation:
 - Incubate the membrane with the primary anti-OSR1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 5-10 minutes each with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify band intensity using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Immunofluorescence (IF) for OSR1 Localization

This protocol is for visualizing the subcellular localization of OSR1 in adherent cells.



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Caption: Immunofluorescence workflow for OSR1 localization.

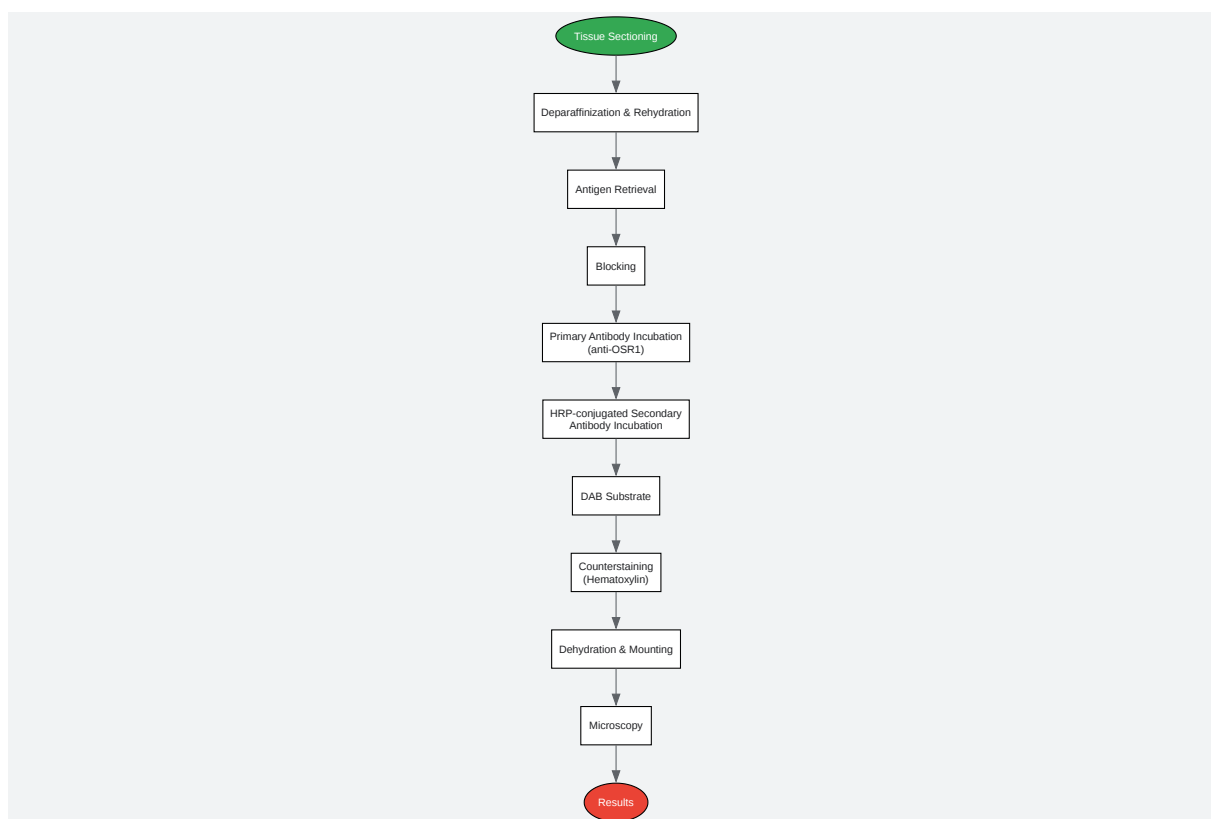
- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixation solution: 4% paraformaldehyde (PFA) in PBS
- Permeabilization solution: 0.25% Triton X-100 in PBS
- Blocking buffer: 1% BSA, 22.52 mg/mL glycine in PBST (PBS with 0.1% Tween 20)
- Primary antibody: anti-OSR1 antibody
- Fluorescently-labeled secondary antibody

- DAPI (4',6-diamidino-2-phenylindole)
- Antifade mounting medium
- Cell Preparation:
 - Seed cells on sterile coverslips in a culture dish and grow to the desired confluency.
- Fixation and Permeabilization:
 - Wash cells twice with PBS.
 - Fix cells with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.
- Blocking and Staining:
 - Block cells with blocking buffer for 30 minutes at room temperature.
 - Dilute the primary anti-OSR1 antibody in the blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.
 - Wash three times with PBS.
 - Dilute the fluorescently-labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature in the dark.
 - Wash three times with PBS.
- Counterstaining and Mounting:
 - Incubate cells with DAPI solution for 5 minutes to stain the nuclei.
 - Wash twice with PBS.

- Mount the coverslips onto microscope slides using antifade mounting medium.
- Imaging:
 - Visualize the cells using a fluorescence microscope with appropriate filters.

Immunohistochemistry (IHC) for OSR1 in Tissues

This protocol describes the detection of OSR1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.



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Caption: Immunohistochemistry workflow for OSR1 in tissues.

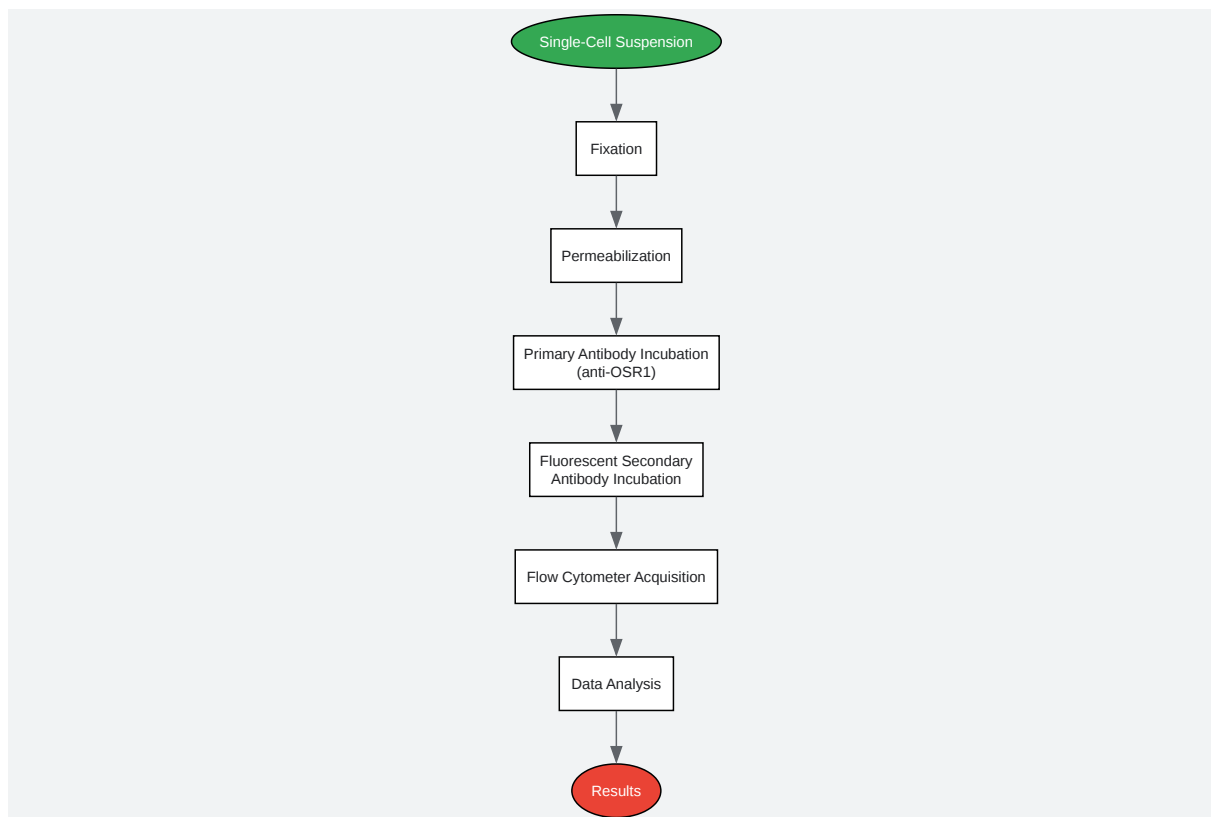
- FFPE tissue sections on slides

- Xylene
- Ethanol series (100%, 95%, 70%)
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking serum
- Primary antibody: anti-OSR1 antibody
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin
- Mounting medium
- Deparaffinization and Rehydration:
 - Immerse slides in xylene to remove paraffin.
 - Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
- Blocking:

- Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
- Block non-specific binding with blocking serum for 30 minutes.
- Staining:
 - Incubate with the primary anti-OSR1 antibody overnight at 4°C.
 - Wash with PBS.
 - Incubate with the biotinylated secondary antibody for 30 minutes.
 - Wash with PBS.
 - Incubate with streptavidin-HRP conjugate for 30 minutes.
 - Wash with PBS.
- Detection and Counterstaining:
 - Apply DAB substrate and incubate until the desired brown color develops.
 - Wash with water.
 - Counterstain with hematoxylin.
 - Wash with water.
- Dehydration and Mounting:
 - Dehydrate the sections through an ethanol series and clear in xylene.
 - Mount with a permanent mounting medium.
- Analysis:
 - Examine the slides under a light microscope and score the intensity and percentage of positive cells.

Flow Cytometry for Intracellular OSR1

This protocol allows for the quantification of OSR1 expression in a population of cells.



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Caption: Flow cytometry workflow for intracellular OSR1.

- Single-cell suspension
- Flow cytometry staining buffer (e.g., PBS with 2% FBS)
- Fixation buffer (e.g., 4% PFA)
- Permeabilization buffer (e.g., 0.1% saponin or Triton X-100 in staining buffer)
- Primary antibody: anti-OSR1 antibody

- Fluorescently-labeled secondary antibody
- Flow cytometer
- Cell Preparation:
 - Prepare a single-cell suspension from cultured cells or tissues.
 - Wash the cells with staining buffer.
- Fixation and Permeabilization:
 - Fix the cells with fixation buffer for 20 minutes at room temperature.
 - Wash the cells twice with staining buffer.
 - Resuspend the cells in permeabilization buffer and incubate for 15 minutes at room temperature.
- Staining:
 - Wash the cells with permeabilization buffer.
 - Resuspend the cells in permeabilization buffer containing the primary anti-OSR1 antibody and incubate for 30-60 minutes at 4°C.
 - Wash the cells twice with permeabilization buffer.
 - Resuspend the cells in permeabilization buffer containing the fluorescently-labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with permeabilization buffer.
- Acquisition and Analysis:
 - Resuspend the cells in staining buffer.
 - Acquire data on a flow cytometer.

- Analyze the data using appropriate software to determine the percentage of OSR1-positive cells and the mean fluorescence intensity.

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